2-(2-Methylsulfanylethyl)-1,1-dioxo-1,2-benzothiazol-3-one
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Overview
Description
2-(2-Methylsulfanylethyl)-1,1-dioxo-1,2-benzothiazol-3-one: is a complex organic compound that belongs to the class of benzisothiazoles. This compound is characterized by the presence of a benzisothiazole ring system, which is a fused bicyclic structure containing both sulfur and nitrogen atoms. The compound also features a methylthioethyl side chain, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylsulfanylethyl)-1,1-dioxo-1,2-benzothiazol-3-one typically involves multiple steps. One common method includes the reaction of 2-aminobenzenesulfonamide with 2-chloroethyl methyl sulfide under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzisothiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group or the benzisothiazole ring, resulting in the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced benzisothiazole derivatives.
Substitution: Halogenated or nitrated benzisothiazole compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds. Its unique structure allows for the exploration of various chemical transformations and the synthesis of novel molecules.
Biology: In biological research, 2-(2-Methylsulfanylethyl)-1,1-dioxo-1,2-benzothiazol-3-one is studied for its potential biological activities. It has shown promise as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Methylsulfanylethyl)-1,1-dioxo-1,2-benzothiazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The presence of the benzisothiazole ring allows for strong binding interactions, while the methylthioethyl side chain can enhance its lipophilicity and cellular uptake.
Comparison with Similar Compounds
2-(2-(Methylthio)ethyl)-1,2-benzisothiazol-3(2H)-one: Lacks the dioxide group, resulting in different chemical properties.
2-(2-Methylsulfanylethyl)-1,1-dioxo-1,2-benzothiazol-3-one: Contains a different substituent on the benzisothiazole ring, leading to variations in reactivity and biological activity.
Uniqueness: The presence of both the methylthioethyl side chain and the dioxide group in this compound makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other benzisothiazole derivatives.
Properties
CAS No. |
125698-32-0 |
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Molecular Formula |
C10H11NO3S2 |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
2-(2-methylsulfanylethyl)-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H11NO3S2/c1-15-7-6-11-10(12)8-4-2-3-5-9(8)16(11,13)14/h2-5H,6-7H2,1H3 |
InChI Key |
PCOYTLGIKATEHT-UHFFFAOYSA-N |
SMILES |
CSCCN1C(=O)C2=CC=CC=C2S1(=O)=O |
Canonical SMILES |
CSCCN1C(=O)C2=CC=CC=C2S1(=O)=O |
125698-32-0 | |
Synonyms |
8-(2-methylsulfanylethyl)-9,9-dioxo-9$l^{6}-thia-8-azabicyclo[4.3.0]no na-1,3,5-trien-7-one |
Origin of Product |
United States |
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